4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid 4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid Casein Kinase 2 (CK2) is a serine/threonine-selective protein kinase involved in many signal transduction pathways. CK2 is known to negatively regulate apoptosis, and its activity is increased in many proliferating tissues and tumors, which lends promise as an anticancer drug target. NSC 210902 inhibits CK2 with an IC50 value of 1 µM and competitively inhibits binding of ATP with a Ki value of 0.28 µM. NSC 210902 is selective for CK2 as it only minimally inhibits the activities of other protein kinases (e.g., JNK3, GSK3, Cdk5, and MSK1).

Brand Name: Vulcanchem
CAS No.: 51726-83-1
VCID: VC0005320
InChI: InChI=1S/C14H9NO3/c16-13-10-6-5-8-3-1-2-4-9(8)12(10)15-7-11(13)14(17)18/h1-7H,(H,15,16)(H,17,18)
SMILES: C1=CC=C2C(=C1)C=CC3=C2NC=C(C3=O)C(=O)O
Molecular Formula: C14H9NO3
Molecular Weight: 239.23 g/mol

4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid

CAS No.: 51726-83-1

Cat. No.: VC0005320

Molecular Formula: C14H9NO3

Molecular Weight: 239.23 g/mol

* For research use only. Not for human or veterinary use.

4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid - 51726-83-1

Specification

Description Casein Kinase 2 (CK2) is a serine/threonine-selective protein kinase involved in many signal transduction pathways. CK2 is known to negatively regulate apoptosis, and its activity is increased in many proliferating tissues and tumors, which lends promise as an anticancer drug target. NSC 210902 inhibits CK2 with an IC50 value of 1 µM and competitively inhibits binding of ATP with a Ki value of 0.28 µM. NSC 210902 is selective for CK2 as it only minimally inhibits the activities of other protein kinases (e.g., JNK3, GSK3, Cdk5, and MSK1).

CAS No. 51726-83-1
Molecular Formula C14H9NO3
Molecular Weight 239.23 g/mol
IUPAC Name 4-oxo-1H-benzo[h]quinoline-3-carboxylic acid
Standard InChI InChI=1S/C14H9NO3/c16-13-10-6-5-8-3-1-2-4-9(8)12(10)15-7-11(13)14(17)18/h1-7H,(H,15,16)(H,17,18)
Standard InChI Key QGOKEDVMXJBTAR-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC3=C2NC=C(C3=O)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2NC=C(C3=O)C(=O)O
Appearance Assay:≥95%A crystalline solid

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